Sulfo-Cy5-SE
Overview
Description
Sulfo-Cy5-SE, also known as Sulfo-Cyanine5 Succinimidyl Ester, is a water-soluble, far-red fluorescent dye. It is primarily used for labeling primary amines in peptides, proteins, and oligonucleotides. This compound is highly valued in scientific research due to its excellent photostability, high quantum yield, and compatibility with various biological applications .
Mechanism of Action
Target of Action
Sulfo-Cy5-SE primarily targets amine-containing molecules , particularly proteins . The compound is especially useful for labeling proteins that denature in the presence of organic co-solvents or have low solubility .
Mode of Action
This compound is a reactive dye that interacts with its targets by forming a stable amide bond . This is achieved through the activation of the Cy5 molecule’s carboxyl group, allowing it to react with the amine groups (primary or secondary) present on the target biomolecules . This results in the labeling of the target biomolecules with the Sulfo-Cy5 molecule .
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the nature of the target biomolecule. The primary function of this compound is to serve as afluorescent label , enabling the visualization and tracking of the target biomolecule within a biological system .
Pharmacokinetics
The compound’s high water solubility suggests that it may be readily absorbed and distributed within a biological system.
Result of Action
The primary result of this compound’s action is the fluorescent labeling of the target biomolecule . This allows for the visualization and tracking of the biomolecule within a biological system, facilitating various research applications such as protein localization studies and fluorescence microscopy .
Action Environment
This compound is highly hydrophilic and water-soluble , making it suitable for use in aqueous environments. It can label amine-containing molecules in an aqueous phase without the use of any organic co-solvent . This property makes it particularly useful for labeling proteins that denature in the presence of organic co-solvents, as well as for proteins with low solubility
Biochemical Analysis
Biochemical Properties
Sulfo-Cy5-SE plays a crucial role in biochemical reactions by covalently binding to primary amines on proteins, peptides, and other biomolecules. This binding occurs through the succinimidyl ester group, which reacts with the amine groups to form stable amide bonds. The high molar extinction coefficient and quantum yield of this compound make it an excellent choice for sensitive detection and quantification of labeled biomolecules. It interacts with various enzymes, proteins, and nucleic acids, facilitating their detection and analysis in complex biological samples .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is commonly used to label cell surface proteins, allowing researchers to track and analyze cell signaling pathways, gene expression, and cellular metabolism. The fluorescent properties of this compound enable the visualization of cellular processes in real-time, providing insights into cell function and behavior. Studies have shown that this compound can influence cell signaling pathways by altering the interactions between labeled proteins and their binding partners .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The succinimidyl ester group of this compound reacts with primary amines on proteins and peptides, forming stable amide bonds. This covalent attachment allows for the precise labeling of target molecules, enabling their detection and analysis. This compound can also influence enzyme activity by modifying the structure and function of labeled proteins. Additionally, it can affect gene expression by altering the interactions between transcription factors and their target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as light exposure, temperature, and pH. It is recommended to store this compound at -20°C, protected from light, to maintain its stability. Long-term studies have shown that this compound-labeled proteins can retain their fluorescence and functionality for extended periods, making it suitable for long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound provides clear and specific labeling of target molecules, allowing for accurate detection and analysis. At higher doses, this compound may exhibit toxic or adverse effects, such as interfering with normal cellular functions or causing non-specific labeling. It is essential to optimize the dosage of this compound to achieve the desired labeling efficiency while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The succinimidyl ester group of this compound reacts with primary amines on proteins and peptides, forming stable amide bonds. This covalent attachment allows for the precise labeling of target molecules, enabling their detection and analysis. This compound can also influence metabolic flux and metabolite levels by modifying the structure and function of labeled proteins .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The hydrophilic nature of this compound allows it to diffuse easily through aqueous environments, enabling efficient labeling of target molecules. Additionally, this compound can accumulate in specific tissues or organs, providing valuable information on the distribution and localization of labeled biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, allowing for precise labeling and analysis of subcellular structures. The fluorescent properties of this compound enable the visualization of labeled molecules in real-time, providing insights into their localization and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the activation of the dye with N-hydroxysuccinimide (NHS) to form the succinimidyl ester, which is reactive towards primary amines .
Industrial Production Methods
Industrial production of Sulfo-Cy5-SE involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes strict control of reaction conditions such as temperature, pH, and solvent composition to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy5-SE primarily undergoes nucleophilic substitution reactions due to the presence of the reactive succinimidyl ester group. This allows it to form stable amide bonds with primary amines in peptides, proteins, and oligonucleotides .
Common Reagents and Conditions
The labeling reaction typically requires a small amount of organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to solubilize the dye. The reaction is usually carried out at a slightly basic pH (around 8.3) using a bicarbonate buffer .
Major Products Formed
The major products formed from the reaction of this compound with primary amines are the corresponding amide derivatives. These labeled biomolecules retain their biological activity and can be used for various analytical and imaging applications .
Scientific Research Applications
Sulfo-Cy5-SE has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cyanine5: Similar in structure but lacks the reactive succinimidyl ester group, making it less suitable for direct labeling of biomolecules.
Cy5 NHS Ester: A non-sulfonated analog of Sulfo-Cy5-SE, which is less water-soluble and may require organic solvents for labeling reactions.
DyLight 649: Another far-red fluorescent dye with similar spectral properties but different chemical structure and labeling efficiency.
Uniqueness
This compound stands out due to its high water solubility, making it suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents. This property, combined with its excellent photostability and high quantum yield, makes it a preferred choice for many fluorescence-based applications .
Properties
CAS No. |
146368-14-1 |
---|---|
Molecular Formula |
C37H43N3O10S2 |
Molecular Weight |
753.9 g/mol |
IUPAC Name |
(2E)-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C37H43N3O10S2/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49) |
InChI Key |
WXWLHDCCGVWTDZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
Purity |
97%min |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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